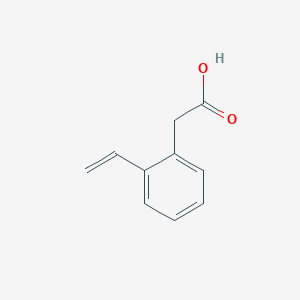
(2-Ethenylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethenylphenyl)acetic acid is an organic compound featuring a phenyl ring substituted with an ethenyl group and an acetic acid moiety. This compound is part of the carboxylic acid family, known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-ethenylphenyl bromide.
Grignard Reaction: The 2-ethenylphenyl bromide undergoes a Grignard reaction with magnesium in dry ether to form the Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield the carboxylic acid.
Hydrolysis: The final step involves hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反应分析
Types of Reactions
(2-Ethenylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives on the phenyl ring.
科学研究应用
(2-Ethenylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (2-Ethenylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The phenyl ring and ethenyl group contribute to the compound’s overall reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Similar structure but lacks the ethenyl group.
Benzoic acid: Contains a carboxylic acid group attached directly to a benzene ring.
Cinnamic acid: Features a phenyl ring with an ethenyl group but differs in the position of the carboxylic acid group.
Uniqueness
(2-Ethenylphenyl)acetic acid is unique due to the presence of both the ethenyl group and the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
81598-12-1 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
2-(2-ethenylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h2-6H,1,7H2,(H,11,12) |
InChI 键 |
MMIOSYPJSGTWEM-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


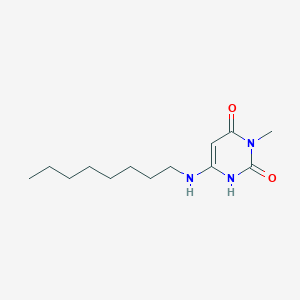
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

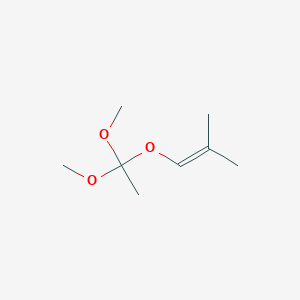
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
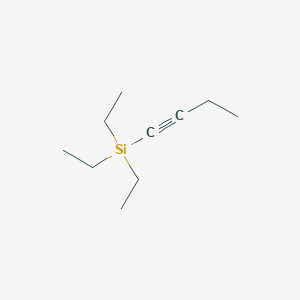
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)

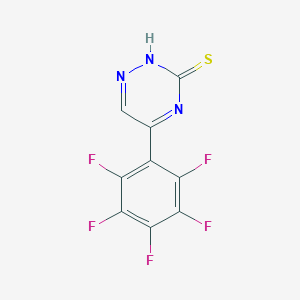
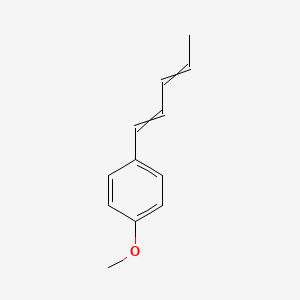
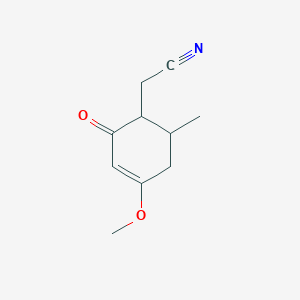
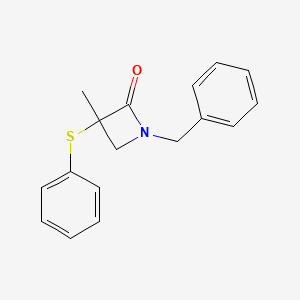
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
